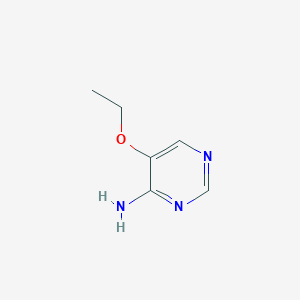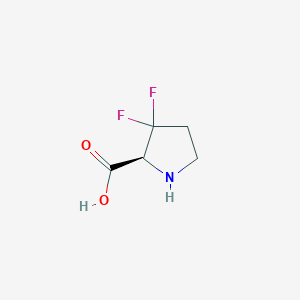
2,4-Difluoro-3-methylphenylboronic acid pinacol ester
説明
2,4-Difluoro-3-methylphenylboronic acid pinacol ester is a type of organoboron reagent . It is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester is represented by the IUPAC name 2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
2,4-Difluoro-3-methylphenylboronic acid pinacol ester is used in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester include a molecular weight of 254.08 . It should be stored at a temperature of 2-8°C .科学的研究の応用
Comprehensive Analysis of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester Applications
Organic Synthesis: 2,4-Difluoro-3-methylphenylboronic acid pinacol ester is a valuable reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules.
Medicinal Chemistry: In medicinal chemistry, this compound serves as a boron carrier suitable for neutron capture therapy . Its role in the synthesis of pharmaceuticals is critical, especially in the development of new drugs and drug delivery systems.
Material Science: The compound’s stability and reactivity make it a candidate for creating new materials, including polymers and boron-doped semiconductors, which are used in various technological applications .
Environmental Science: Its susceptibility to hydrolysis at different pH levels makes it a compound of interest in environmental science, particularly in understanding the degradation of boronic esters in water systems .
Analytical Chemistry: In analytical chemistry, 2,4-Difluoro-3-methylphenylboronic acid pinacol ester can be used to develop new analytical methods for detecting boron-containing compounds, which are important in various chemical processes .
Biochemistry: This compound is considered for the design of boron-containing biomolecules due to its ability to form stable complexes with various biomolecules, which is significant for understanding biological processes involving boron .
Agricultural Chemistry: While specific applications in agriculture are not directly mentioned, boronic esters are generally useful in the synthesis of agrochemicals, such as pesticides and herbicides, due to their reactivity and ability to form stable molecules .
Pharmaceutical Synthesis: The compound’s role in the synthesis of pharmaceuticals is crucial, as it can be used to create complex molecules required for drug development and synthesis of active pharmaceutical ingredients .
作用機序
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound may interact with palladium catalysts and organic halides in this context.
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, 2,4-Difluoro-3-methylphenylboronic acid pinacol ester would participate in a transmetalation process . This involves the transfer of the 2,4-difluoro-3-methylphenyl group from boron to palladium, following the oxidative addition of an organic halide to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2,4-Difluoro-3-methylphenylboronic acid pinacol ester may participate, is a key method for forming carbon-carbon bonds . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures.
Result of Action
The result of the action of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures.
Action Environment
The action of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the temperature, the choice of solvent, and the presence of a base . Additionally, the stability of the compound can be influenced by factors such as pH and the presence of oxygen .
Safety and Hazards
特性
IUPAC Name |
2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAKNAMXPKYUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)
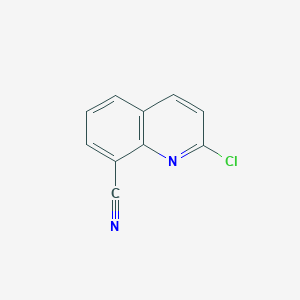
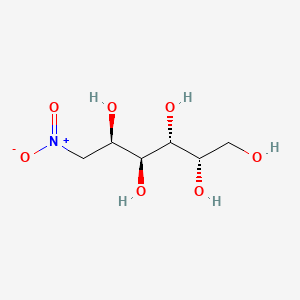
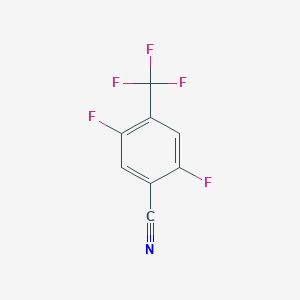
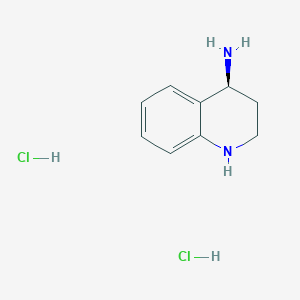

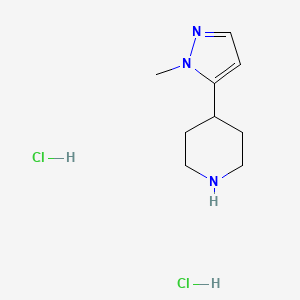
![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)


